molecular formula C13H16O2 B14872862 1-(4-Methoxyphenyl)-3-methyl-1-pentyn-3-ol

1-(4-Methoxyphenyl)-3-methyl-1-pentyn-3-ol

Cat. No.: B14872862
M. Wt: 204.26 g/mol
InChI Key: OTHVGKFQLBYUBM-UHFFFAOYSA-N
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Description

1-(4-Methoxy-phenyl)-3-methyl-pent-1-yn-3-ol is an organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a pentynol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-phenyl)-3-methyl-pent-1-yn-3-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylacetylene with methylmagnesium bromide, followed by the addition of formaldehyde. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods: Industrial production of 1-(4-Methoxy-phenyl)-3-methyl-pent-1-yn-3-ol often involves large-scale synthesis using similar methods to those used in laboratory settings. the process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems to streamline production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-phenyl)-3-methyl-pent-1-yn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Methoxy-phenyl)-3-methyl-pent-1-yn-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-phenyl)-3-methyl-pent-1-yn-3-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Uniqueness: Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-methylpent-1-yn-3-ol

InChI

InChI=1S/C13H16O2/c1-4-13(2,14)10-9-11-5-7-12(15-3)8-6-11/h5-8,14H,4H2,1-3H3

InChI Key

OTHVGKFQLBYUBM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#CC1=CC=C(C=C1)OC)O

Origin of Product

United States

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